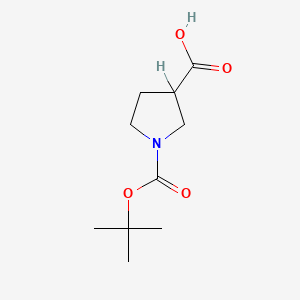

1-Boc-pyrrolidine-3-carboxylic acid

Description

Significance of Pyrrolidine (B122466) Carboxylic Acid Derivatives in Synthetic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast array of biologically active molecules and natural products. nih.govwikipedia.org Its derivatives, particularly those bearing a carboxylic acid functional group, are of paramount importance in synthetic chemistry for several reasons. The saturated nature of the pyrrolidine ring allows for a three-dimensional arrangement of substituents, which is crucial for specific interactions with biological targets. nih.govnih.gov

Pyrrolidine carboxylic acid derivatives serve as valuable scaffolds in drug discovery, contributing to the development of agents with a wide range of therapeutic applications, including antibacterial, antifungal, antiviral, antimalarial, and antitumor activities. nih.govfrontiersin.org The presence of the carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the construction of diverse chemical libraries for high-throughput screening. Moreover, the stereochemistry of the pyrrolidine ring can be controlled, leading to the synthesis of specific enantiomers, which is often critical for pharmacological activity. nih.govnih.gov

Overview of 1-Boc-pyrrolidine-3-carboxylic Acid as a Versatile Synthetic Intermediate

This compound is a commercially available and widely used synthetic intermediate. sigmaaldrich.comsigmaaldrich.com The "Boc" (tert-butyloxycarbonyl) group serves as a protecting group for the nitrogen atom of the pyrrolidine ring. This protection is crucial as it prevents the nitrogen from undergoing unwanted reactions during synthetic transformations on other parts of the molecule. The Boc group is stable under a variety of reaction conditions but can be easily removed when desired, typically under acidic conditions, to reveal the secondary amine for further functionalization.

This strategic protection allows chemists to selectively manipulate the carboxylic acid group, for instance, by converting it into an ester, amide, or other functional groups. chemicalbook.comchemimpex.com The chirality at the 3-position of the pyrrolidine ring makes this compound a valuable chiral building block. It enables the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development, as different enantiomers of a drug can have vastly different biological activities.

Historical Context of Pyrrolidine Ring Systems in Bioactive Molecules

The pyrrolidine ring system has a long and rich history in the realm of natural products and medicinal chemistry. It forms the core structure of the essential amino acid proline and its hydroxylated derivative, hydroxyproline, which are fundamental components of proteins. wikipedia.org Beyond its role in proteins, the pyrrolidine motif is found in a diverse range of natural alkaloids, such as nicotine (B1678760) and hygrine. wikipedia.org

The recognition of the pyrrolidine scaffold's prevalence in nature spurred its exploration in synthetic medicinal chemistry. Over the years, numerous synthetic molecules incorporating the pyrrolidine ring have been developed and have shown significant biological activity. For example, pyrrolidine derivatives are found in drugs like procyclidine (B1679153) and bepridil. wikipedia.org The structural rigidity and the ability to introduce multiple stereocenters have made the pyrrolidine ring a "privileged scaffold" in drug design, meaning it is a structural framework that is frequently found in active pharmaceutical ingredients. acs.orgacs.org This historical precedent continues to inspire the design and synthesis of new pyrrolidine-based compounds with potential therapeutic applications. thieme-connect.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H17NO4 | sigmaaldrich.comchemimpex.com |

| Molecular Weight | 215.25 g/mol | sigmaaldrich.comsigmaaldrich.comchemimpex.comnih.gov |

| Appearance | White to off-white powder | chemimpex.com |

| Melting Point | 133-138 °C (racemic), 140-145 °C ((S)-enantiomer) | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 59378-75-5 (racemic), 140148-70-5 ((S)-enantiomer) | sigmaaldrich.comsigmaaldrich.comchemimpex.comnih.gov |

| Storage Temperature | 2-8°C | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMRQBJUFWFQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59378-75-5 | |

| Record name | 1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Boc Pyrrolidine 3 Carboxylic Acid and Its Stereoisomers

Established Synthetic Pathways to the Pyrrolidine (B122466) Core

The construction of the pyrrolidine skeleton can be achieved through several established synthetic routes, including cyclization and multicomponent reactions.

Cyclization Reactions in Pyrrolidine-3-carboxylic Acid Synthesis

Cyclization reactions represent a common and effective strategy for the formation of the pyrrolidine ring. These reactions can be either intramolecular or intermolecular.

One prominent method involves the cyclization of acyclic precursors. For instance, the synthesis of Boc-protected pyrrolidine can be achieved through the cyclization of an appropriate alcohol precursor using a base like sodium hydride in a suitable solvent such as dimethylformamide (DMF). mdpi.com

Another approach utilizes [3+2] cycloaddition reactions. Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams, followed by their cycloaddition with electron-deficient alkenes, provides a versatile route to highly substituted pyrrolidines. acs.orgnih.gov This method allows for the construction of complex pyrrolidine architectures with good diastereoselectivity under mild conditions. acs.orgnih.gov The reaction of N-Boc-2,5-dihydro-1H-pyrrole with donor/acceptor carbenes can also lead to C-H functionalization, providing a pathway to functionalized pyrrolidines. acs.org

Furthermore, the synthesis of pyrrolidine-3-carboxylic acid derivatives can be accomplished via asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. rsc.orgnih.gov This organocatalytic approach allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org

Formal (3+2) and (5+2) cyclization reactions involving pyridinium (B92312) 1,4-zwitterions have also been explored for the synthesis of various heterocyclic scaffolds, including those containing the pyrrolidine motif. mdpi.com

Multicomponent Reactions for Pyrrolidine Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in generating molecular complexity in a single step. nih.govresearchgate.nettandfonline.comrug.nl Several MCRs have been developed for the synthesis of pyrrolidine derivatives.

One such example is the diastereoselective synthesis of substituted pyrrolidines through a one-pot asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. nih.gov This method can construct up to three stereogenic centers in a single operation with high diastereoselectivity. nih.gov Another approach involves a one-pot, three-component [3+2] cycloaddition reaction of isatins, an amino acid, and a dipolarophile to produce spiro-pyrrolidine derivatives. tandfonline.com

Isocyanide-based multicomponent reactions (IMCRs) also offer a direct route to constructing imino-pyrrolidine-thione scaffolds through the coupling of isocyanides, heterocyclic thiols, and gem-dicyano olefins. acs.org Furthermore, a one-pot three-component cycloaddition strategy utilizing azomethine ylides is a robust method for the DNA-compatible synthesis of pyrrolidine-fused scaffolds. acs.org

| Multicomponent Reaction Type | Reactants | Product | Key Features |

| Asymmetric MCR | Optically active phenyldihydrofuran, N-tosyl imino ester, silane reagent | Highly substituted pyrrolidines | High diastereoselectivity, constructs up to three stereocenters. nih.gov |

| [3+2] Cycloaddition | Isatins, amino acids, dipolarophiles | Spiro-pyrrolidine derivatives | One-pot synthesis. tandfonline.com |

| Isocyanide-Based MCR | Isocyanides, heterocyclic thiols, gem-dicyano olefins | Imino-pyrrolidine-thione scaffolds | Direct construction of the core structure. acs.org |

| Azomethine Ylide Cycloaddition | Aldehydes, amino acids, maleimides | Pyrrolidine-fused scaffolds | DNA-compatible, high-yielding. acs.org |

Enantioselective Synthesis Approaches for Chiral Pyrrolidine Derivatives

The synthesis of specific stereoisomers of 1-Boc-pyrrolidine-3-carboxylic acid and other chiral pyrrolidine derivatives is crucial for their application in pharmaceuticals and as chiral catalysts. Various enantioselective methods have been developed to achieve this.

Catalytic Asymmetric Methods Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the context of pyrrolidine synthesis, chiral auxiliaries can be employed to control the stereochemical outcome of various reactions.

An auxiliary-based protocol has been described for an asymmetric allenoate Claisen rearrangement, yielding unsaturated β-keto esters with high enantiomeric excess. researchgate.net These intermediates can be further manipulated to form chiral pyrrolidine derivatives. The concept of a catalytically formed chiral auxiliary has also been introduced, where the auxiliary is generated in situ through an asymmetric catalytic step, which then directs a subsequent diastereoselective functionalization. nih.gov This approach has been applied to the asymmetric cyclopropanation and epoxidation of olefins. nih.gov

Palladium-catalyzed enantioselective α-arylation of N-Boc-pyrrolidine represents another powerful method. organic-chemistry.org This process often relies on the use of a chiral ligand, such as sparteine, to mediate the enantioselective deprotonation of the N-Boc-pyrrolidine, followed by a cross-coupling reaction. organic-chemistry.orgacs.org

A catalytic asymmetric double (1,3)-dipolar cycloaddition reaction using a chiral silver catalyst has been developed for the synthesis of enantioenriched pyrrolizidines from simple starting materials. nih.gov This method can generate multiple stereogenic centers with high enantio- and diastereoselectivity. nih.gov Furthermore, a catalytic asymmetric strategy combining H/D exchange and 1,3-dipolar cycloaddition has been utilized to construct enantioenriched α-deuterated pyrrolidine derivatives. rsc.org

| Catalytic Asymmetric Method | Key Reagents/Catalysts | Product Type | Key Features |

| Asymmetric Allenoate Claisen Rearrangement | Chiral amine auxiliary, silicated tosic acid | Unsaturated β-keto esters | High enantiomeric excess, recoverable auxiliary. researchgate.net |

| Catalytically Formed Chiral Auxiliary | Pd-catalyst, chiral ligand | Highly substituted oxazolidines | Diastereoselective functionalization. nih.gov |

| Enantioselective α-Arylation | Pd-catalyst, sparteine | 2-Aryl-N-Boc-pyrrolidines | High enantiomeric ratio. organic-chemistry.org |

| Asymmetric (1,3)-Dipolar Cycloaddition | Chiral silver catalyst | Enantioenriched pyrrolizidines | Generates multiple stereocenters. nih.gov |

| H/D Exchange and 1,3-Dipolar Cycloaddition | Cu(I)-catalyst, D2O | α-Deuterated pyrrolidines | High levels of deuterium (B1214612) incorporation and stereoselectivity. rsc.org |

Stereospecific Synthesis from Defined Chiral Precursors

The use of readily available chiral starting materials provides a direct and often highly stereospecific route to chiral pyrrolidine derivatives.

trans-4-Hydroxy-L-proline is a versatile chiral precursor for the synthesis of various polyhydroxylated pyrrolidines and indolizidines. acs.org Synthetic routes starting from this compound allow for the introduction of diverse functionalities with high stereocontrol. Similarly, (S)-proline and its derivatives are common starting points for the synthesis of numerous pyrrolidine-containing drugs. mdpi.com The synthesis often begins with the reduction of proline or the modification of 4-hydroxyproline. mdpi.com

Another approach involves the use of 2,3-O-iso-propylidene-D-erythronolactol as a starting material for the synthesis of new chiral pyrrolidines. nih.gov This method allows for the generation of specific diastereoisomers through controlled reaction sequences. nih.gov

Diastereoselective Synthesis of Pyrrolidine Analogues

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule.

A one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of base and gold(I) catalysts, affords substituted pyrrolidines with three stereocenters in high yields and good to excellent diastereoselectivities. rsc.org An optimized two-step reductive amination procedure starting from pyrrolidine-2,4-diones provides a library of pyrrolidinone-containing dipeptide analogues with high yield and excellent diastereoselectivity. nih.gov

Furthermore, the stereoselective synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs has been achieved utilizing a C(sp³)–H activation strategy, demonstrating the power of modern synthetic methods in creating complex and stereochemically defined molecules. nih.gov

tert-Butyloxycarbonyl (Boc) Protection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis, including in the preparation of this compound and its stereoisomers. Its popularity stems from its ability to be introduced and removed under specific and generally mild conditions, ensuring the stability of the protected amine during various synthetic transformations.

Role of the Boc Group in Pyrrolidine Nitrogen Protection

The primary function of the Boc group in the synthesis of this compound is to temporarily block the reactivity of the pyrrolidine nitrogen atom. The nitrogen atom in a pyrrolidine ring is a secondary amine, which confers basicity and nucleophilicity to the molecule. nih.gov This inherent reactivity can interfere with desired chemical reactions at other parts of the molecule, such as the carboxylic acid group.

By converting the secondary amine into a carbamate, the Boc group effectively deactivates the nitrogen's nucleophilic and basic properties. This protection is crucial for several reasons:

Enhanced Stability and Reactivity Control : The Boc group enhances the stability of the pyrrolidine compound during various chemical reactions. chemimpex.com It prevents unwanted side reactions involving the pyrrolidine nitrogen, thereby allowing for selective modifications at other functional groups.

Facilitating Specific Reactions : In peptide synthesis, for instance, the Boc group acts as a protective shield, enabling selective reactions and improving the yield of the desired peptide products. chemimpex.com

Improving Solubility : The introduction of the bulky and non-polar Boc group can increase the solubility of the pyrrolidine derivative in organic solvents, which is often advantageous for purification and reaction setup.

Directing Group in Asymmetric Synthesis : In some cases, the Boc group can influence the stereochemical outcome of reactions at adjacent positions, acting as a chiral auxiliary or a directing group.

The Boc group is known for its resistance to a variety of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com This robustness makes it a reliable choice for multi-step syntheses where other protecting groups might not be stable.

Methodologies for Boc Group Installation and Selective Deprotection

The installation and removal of the Boc group are well-established procedures in organic synthesis, offering a high degree of control over the protection and deprotection of the pyrrolidine nitrogen.

Boc Group Installation:

The most common method for introducing the Boc group onto the pyrrolidine nitrogen is through the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically carried out in the presence of a base, although it can proceed without one. The mechanism involves the nucleophilic attack of the amine on the electrophilic anhydride. total-synthesis.com

A typical procedure involves dissolving the pyrrolidine-3-carboxylic acid in a suitable solvent, such as a mixture of dioxane and water, and then adding a base like sodium hydroxide, followed by the addition of Boc₂O. The reaction is usually stirred at room temperature until completion.

| Reagent | Role |

| Di-tert-butyl dicarbonate (Boc₂O) | Source of the Boc group |

| Base (e.g., NaOH, Triethylamine) | To deprotonate the amine, increasing its nucleophilicity (optional but often used) |

| Solvent (e.g., Dioxane/Water, THF) | To dissolve reactants |

Selective Deprotection:

A key advantage of the Boc group is its facile removal under acidic conditions. total-synthesis.comresearchgate.net This "acid-lability" allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions, such as Fmoc (removed with base) or Cbz (removed by hydrogenation). total-synthesis.com This orthogonality is a cornerstone of modern protecting group strategy in complex molecule synthesis.

Common reagents for Boc deprotection include:

Trifluoroacetic acid (TFA) : Often used in a solvent like dichloromethane (B109758) (DCM). This is a very common and effective method.

Hydrogen chloride (HCl) : Typically used as a solution in an organic solvent like dioxane or diethyl ether.

Iron(III) salts : A more recent development involves the use of iron(III) salts as a catalytic and practical method for Boc removal. rsc.org

Oxalyl chloride in methanol : This provides a mild method for selective deprotection at room temperature. nih.gov

It is important to note that while the Boc group is generally stable to basic conditions, certain N-Boc protected nitrogen heterocycles, such as imidazoles and pyrazoles, can be deprotected under basic conditions. arkat-usa.org However, N-Boc-pyrrolidine is generally stable to these conditions.

The choice of deprotection reagent and conditions can be tailored to the specific substrate and the presence of other functional groups in the molecule to achieve selective removal of the Boc group without affecting other parts of the molecule. For instance, in the synthesis of complex molecules, N-Boc deprotection might be performed in the presence of other acid-sensitive groups, requiring careful selection of milder acidic conditions or alternative deprotection methods. acs.org

Chemical Transformations and Derivatization of 1 Boc Pyrrolidine 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functionality is a primary handle for elaboration, facilitating the formation of esters, amides, and other derivatives essential for building larger molecular entities.

The conversion of the carboxylic acid to an ester is a common and straightforward transformation. This can be accomplished under standard Fischer esterification conditions, using an alcohol in the presence of an acid catalyst. For substrates that are sensitive to acidic conditions, alternative methods are employed, such as reaction with an alkyl halide in the presence of a mild base like cesium carbonate.

Furthermore, the carboxylic acid can be activated to form more reactive species. Treatment with reagents like thionyl chloride or oxalyl chloride yields the corresponding acid chloride. This intermediate readily reacts with various nucleophiles to produce a range of derivatives, including esters and amides. Other activating agents can be used to form active esters, which are particularly useful in subsequent coupling reactions.

The formation of amide bonds from the carboxylic acid of 1-Boc-pyrrolidine-3-carboxylic acid is a critical step in the synthesis of many pharmaceutical compounds and peptidomimetics. This transformation is typically achieved using standard peptide coupling reagents. Commonly used reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC). These are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions. The choice of coupling conditions is crucial for ensuring high yields and preserving the stereochemical integrity of the final product.

Transformations at the Pyrrolidine (B122466) Nitrogen and Ring System

Beyond the carboxylic acid, the pyrrolidine ring itself provides opportunities for further functionalization, leading to a greater diversity of molecular structures.

The carbon atoms adjacent to the ring nitrogen can be functionalized through a process known as α-lithiation. This involves deprotonation with a strong base, such as lithium diisopropylamide (LDA), to create a highly reactive lithiated intermediate. This nucleophilic species can then be reacted with a variety of electrophiles, such as alkyl halides or carbonyl compounds, to introduce new substituents at the 2- and 5-positions of the pyrrolidine ring. The bulky Boc group often plays a crucial role in directing the stereochemical outcome of these reactions.

Derivatives of this compound serve as valuable precursors for the synthesis of more complex, fused bicyclic systems. These rigid scaffolds are of considerable interest in drug design as they can lock a molecule into a specific conformation. Intramolecular reactions are a key strategy for constructing these architectures. For instance, a functional group introduced elsewhere in the molecule can react with a derivative of the carboxylic acid to form a new ring fused to the original pyrrolidine. Techniques such as intramolecular cyclization can be employed to create these bicyclic structures, significantly expanding the range of accessible molecular shapes.

Stereochemical Control in Derivatization Processes

A critical aspect of using this compound in synthesis is the control of stereochemistry. The starting material is available in both (R) and (S) enantiomeric forms, which allows for the targeted synthesis of stereochemically pure final products.

During reactions, particularly at the carboxylic acid, it is important to select conditions that prevent racemization at the C3 position. The use of mild coupling agents and controlled temperatures helps to maintain the stereochemical integrity of this center. When new stereocenters are created on the pyrrolidine ring, the existing stereocenter at C3 can influence the stereochemical outcome of the reaction, often leading to a high degree of diastereoselectivity. The steric bulk of the Boc protecting group is also a key factor in directing the approach of incoming reagents, thereby controlling the stereochemistry of the transformation. Careful consideration and selection of reaction conditions are therefore essential for achieving the desired three-dimensional structure in the final molecule.

Regioselective and Stereoselective Functionalization of Pyrrolidine Building Blocks

The pyrrolidine ring, a core component of the amino acid proline, is a fundamental scaffold in numerous natural products, pharmaceuticals, and biologically active compounds. The precise control over the substitution pattern on this five-membered ring is paramount for modulating the biological and pharmacological properties of the resulting molecules. Consequently, the development of regioselective and stereoselective methods for the functionalization of pyrrolidine building blocks, such as this compound, is a significant focus of synthetic organic chemistry. mdpi.com These strategies allow for the introduction of chemical complexity and the creation of specific stereoisomers, which are often crucial for therapeutic efficacy. chemimpex.com

Research has explored two primary avenues for achieving this control: the functionalization of a pre-existing, optically pure pyrrolidine core and the stereoselective cyclization of acyclic precursors to construct the ring with the desired substitution. mdpi.com

A prominent strategy for the direct functionalization of the pyrrolidine scaffold is through directed C(sp³)–H activation. This powerful technique enables the selective formation of new bonds at specific carbon-hydrogen sites, which are typically unreactive. The process often employs a directing group (DG) that chelates to a transition metal catalyst, bringing it into close proximity to a particular C–H bond and thereby ensuring high site selectivity. rsc.org

In one such approach, the carboxylic acid group of 5-oxo-pyrrolidine-3-carboxylic acid derivatives was derivatized with 8-aminoquinoline, which serves as an effective directing group for Palladium-catalyzed C(sp³)–H arylation. This methodology facilitates the introduction of an aryl group at the β-position relative to the directing group, leading to the synthesis of stereochemically dense and fully substituted 5-oxopyrrolidines. rsc.org This strategy has been successfully applied to develop potent inhibitors of the BACE-1 enzyme, which is implicated in central nervous system diseases. rsc.org

The table below summarizes the key steps and findings of a C(sp³)–H activation strategy. rsc.orgnih.gov

| Reaction Step | Reagents and Conditions | Product/Intermediate | Yield | Reference |

| Directing Group Installation | 8-Aminoquinoline, EDCI, HOBt, DCM, rt, 24h | N-(quinolin-8-yl)-amide derivative | 85% | nih.gov |

| C(sp³)–H Arylation | Aryl halide, Pd(OAc)₂, PivOH, Ag₂CO₃, Toluene, reflux | Arylated pyrrolidine derivative | 40-48% | nih.gov |

| Amide Hydrolysis | NaOH, EtOH, reflux, 24h | Carboxylic acid | 95% | nih.gov |

| Boc Deprotection | TFA, DCM, rt, 24h | Final target compound | 74% (over 2 steps) | nih.gov |

Table 1: Summary of a Directed C(sp³)–H Activation Strategy for Pyrrolidine Functionalization.

Another powerful method for constructing highly substituted pyrrolidines is the organocatalytic enantioselective Michael addition. This approach has been utilized to synthesize enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. The reaction involves the addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, catalyzed by a chiral organocatalyst. This method provides a short and simple two-step pathway to the desired products with high stereoselectivity, starting from readily accessible materials. rsc.orgoist.jp

The data below illustrates the effectiveness of the organocatalytic Michael addition for synthesizing a key pyrrolidine derivative. rsc.org

| Starting Materials | Catalyst | Solvent | Product | Enantiomeric Excess (ee) | Reference |

| 4-oxo-2-enoate, Nitroalkane | Organocatalyst | Not Specified | 5-methylpyrrolidine-3-carboxylic acid | 97% | rsc.org |

Table 2: Enantioselective Synthesis of a Pyrrolidine-3-carboxylic Acid Derivative via Michael Addition.

These synthetic strategies underscore the importance of regioselective and stereoselective control in the derivatization of pyrrolidine building blocks. By leveraging methods such as directed C–H activation and asymmetric organocatalysis, chemists can efficiently access a diverse range of complex and stereochemically defined pyrrolidine derivatives for applications in drug discovery and materials science. rsc.orgnih.govrsc.org

Applications in Medicinal Chemistry and Drug Discovery

1-Boc-pyrrolidine-3-carboxylic Acid as a Chiral Building Block

A chiral building block is a molecule that is asymmetric and can be used to construct larger, more complex chiral molecules. nih.gov The chirality of this compound is a key feature that underpins its importance in medicinal chemistry. chemimpex.com

The vast majority of biological molecules, such as enzymes and receptors, are chiral. Consequently, the different enantiomers (non-superimposable mirror images) of a drug molecule often exhibit profoundly different pharmacological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects. This makes the synthesis of enantiomerically pure compounds a critical objective in the pharmaceutical industry to develop safer and more effective medications. chemimpex.com

This compound serves as a vital starting material or intermediate for the synthesis of such compounds. chemimpex.com Its defined stereochemistry allows chemists to introduce a specific chiral center into a target molecule, guiding the synthesis towards the desired enantiomer. rsc.org For example, organocatalytic asymmetric reactions have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, demonstrating the utility of these scaffolds in stereoselective synthesis. rsc.org

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This compound provides a direct route to incorporating this important structural motif. Research has shown its use as a reactant in the synthesis of potent and highly selective inhibitors of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2), which are important targets in cancer therapy. chemicalbook.com The defined structure of the pyrrolidine derivative is crucial for achieving the high selectivity of these inhibitors. chemicalbook.com Its application extends to the development of drugs targeting neurological disorders, where the structural properties of the pyrrolidine ring are beneficial. chemimpex.com

Contributions to Peptide and Peptidomimetic Chemistry

Peptides are chains of amino acids linked by amide bonds. In chemical peptide synthesis, particularly solid-phase peptide synthesis (SPPS), it is necessary to temporarily block the reactive amino group of an amino acid while its carboxylic acid end is coupled to the next amino acid in the sequence. nih.govlibretexts.org

The "Boc" (tert-butyloxycarbonyl) group on this compound serves this exact purpose. chemimpex.com It is a widely used protecting group for the nitrogen atom of the pyrrolidine ring. libretexts.org The Boc group is stable under the conditions required for peptide bond formation but can be readily removed with a mild acid, such as trifluoroacetic acid (TFA), to allow the next amino acid to be added to the growing peptide chain. chempep.com This controlled reactivity makes this compound an essential building block for incorporating pyrrolidine-based structures into peptides. chemimpex.com

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability against enzymatic degradation or enhanced oral bioavailability. The pyrrolidine ring of this compound is a valuable component in the design of these mimics.

By incorporating this constrained cyclic structure, chemists can create scaffolds that emulate the specific three-dimensional conformations of peptide secondary structures like β-turns. mdpi.com This is crucial for mimicking the biological activity of the original peptide. The Boc protecting group facilitates the integration of these pyrrolidine units into peptidomimetic structures using established synthetic methodologies. rsc.org

Proline is a unique natural amino acid because its side chain loops back to form a pyrrolidine ring, which includes the backbone nitrogen atom. This cyclic structure severely restricts the conformational flexibility of the peptide backbone, making proline a powerful tool for inducing specific secondary structures like β-turns and polyproline helices. mdpi.com

Derivatives like this compound function as proline surrogates or analogues. mdpi.com By introducing this compound or its derivatives into a peptide sequence, chemists can exert significant control over the peptide's conformation. The pyrrolidine ring restricts the main chain dihedral angles (Φ and ψ), effectively forcing the peptide into a more defined shape. mdpi.com The position of the carboxylic acid group at the 3-position (making it a β-proline derivative) further influences the local geometry. frontiersin.orgoist.jp This conformational constraint is a key strategy in drug design to lock a bioactive peptide into its active shape, potentially increasing its potency and selectivity for its biological target. mdpi.comfrontiersin.org

Synthesis of Biologically Active Molecules and Drug Candidates

Precursors to Various Pharmaceutical Agents

This compound serves as a fundamental building block and versatile intermediate in the synthesis of a wide array of pharmaceutical agents. chemimpex.com Its protected nature allows for selective chemical modifications, making it an essential component in multi-step organic syntheses aimed at producing complex molecules with high specificity. chemimpex.com Researchers utilize this compound as a precursor, leveraging its structural features to construct more intricate molecular architectures for drug development. chemimpex.com It is also employed as a protected amino acid in peptide synthesis, where the Boc group ensures that the pyrrolidine nitrogen does not interfere with peptide bond formation, thereby improving the yield of the desired peptide sequence. chemimpex.com

Applications in the Development of Treatments for Neurological Disorders

The inherent structural properties of this compound make it a valuable scaffold in the design of pharmaceuticals targeting neurological disorders. chemimpex.com It is a key intermediate in the synthesis of branched alkyl pyrrolidines, which are investigated as potential therapeutic agents for a range of conditions affecting the central nervous system. google.com These include epilepsy, neurodegenerative disorders, depression, anxiety, panic disorders, and neuropathic pain. google.com The pyrrolidine moiety is a common feature in many neurologically active compounds, and this precursor provides a reliable route to access novel derivatives for pharmacological testing.

Synthesis of Potent and Selective ERK1,2 Inhibitors

This compound, also known as Pyrrolidine-1,3-dicarboxylic Acid 1-tert-Butyl Ester, is explicitly used as a reactant in the synthesis of potent and highly selective inhibitors of ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2). chemicalbook.com The ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer. The development of selective inhibitors is a key focus in oncology research, and this compound provides a crucial starting material for creating molecules that can modulate this pathway.

Development of Channel Receptor Agonists and Receptor Modulators

The pyrrolidine framework derived from this compound is integral to the development of specific receptor modulators, such as endothelin (ET) receptor antagonists. nih.gov In one notable example, researchers developed a series of potent and highly specific antagonists for the endothelin B (ET(B)) receptor. nih.gov Starting from a lead compound that was selective for the ET(A) receptor, they discovered that replacing a specific side chain with a diphenylmethylaminoacetamide group on the pyrrolidine core completely reversed the receptor specificity. nih.gov Further modifications to the pyrrolidine scaffold led to the identification of an antagonist, A-308165, with over 27,000-fold selectivity for the ET(B) receptor over the ET(A) receptor, demonstrating the compound's role in fine-tuning drug-receptor interactions. nih.gov

Preparation of Analogue Compounds (e.g., Methylphenidate analogues)

A direct and efficient method for synthesizing analogues of methylphenidate involves the use of N-Boc-pyrrolidine. nih.govemory.eduresearchgate.net This synthesis is achieved through a rhodium(II)-catalyzed intermolecular C-H insertion reaction between a methyl aryldiazoacetate and N-Boc-pyrrolidine. nih.govemory.edu The Boc-protecting group is subsequently removed using trifluoroacetic acid to yield the final methylphenidate analogue. nih.govemory.edu This method allows for the preparation of both racemic and enantioenriched versions of the analogues by selecting the appropriate rhodium catalyst. nih.govemory.edu The resulting analogues have been studied for their binding affinities to dopamine (B1211576) and serotonin (B10506) transporters. nih.govemory.edu Notably, certain erythro-(2-naphthyl) analogues synthesized through this pathway have shown high binding affinity and selectivity for the serotonin transporter. nih.govemory.edu

Interactive Data Table: Applications of this compound

| Application Area | Specific Use | Resulting Compound/Target | Reference(s) |

| General Pharmaceutical Synthesis | Versatile intermediate and building block | Complex, enantiomerically pure molecules | chemimpex.com |

| Neurological Disorders | Precursor for CNS-active agents | Branched alkyl pyrrolidines for epilepsy, depression, etc. | chemimpex.comgoogle.com |

| Oncology | Reactant for kinase inhibitor synthesis | Potent and selective ERK1,2 inhibitors | chemicalbook.com |

| Receptor Modulation | Scaffold for receptor antagonists | Highly specific Endothelin B (ET(B)) receptor antagonists | nih.gov |

| Analogue Synthesis | Substrate in C-H insertion reactions | Methylphenidate analogues targeting dopamine/serotonin transporters | nih.govemory.eduresearchgate.net |

Catalytic Roles and Applications of Pyrrolidine Carboxylic Acids

Organocatalysis Mediated by Pyrrolidine (B122466) Derivatives

Pyrrolidine-based organocatalysts have proven to be instrumental in the development of novel and efficient methods for the construction of chiral molecules. Their utility stems from their ability to form key intermediates, such as enamines, which then participate in a range of asymmetric reactions.

Enantioselective anti-Mannich-Type Reactions

A significant breakthrough in organocatalysis has been the development of enantioselective Mannich-type reactions, which are fundamental carbon-carbon bond-forming reactions for the synthesis of β-amino carbonyl compounds, crucial precursors to many biologically active molecules. nih.gov Research has demonstrated that pyrrolidine carboxylic acid derivatives are highly efficient catalysts for these transformations, particularly in directing the formation of the anti-diastereomer with high levels of enantioselectivity. nih.govorganic-chemistry.org

For instance, the reaction between aldehydes and α-imino esters can be effectively catalyzed by compounds such as (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid and (R)-3-pyrrolidinecarboxylic acid. nih.govorganic-chemistry.orgacs.org These catalysts have been shown to produce anti-Mannich products with diastereomeric ratios of up to 99:1 and enantiomeric excesses often exceeding 99%. nih.govacs.org This methodology is broadly applicable to a diverse range of aldehydes, ketones, and α-imino esters, providing a direct and atom-economical route to stereochemically defined amino acid derivatives. organic-chemistry.org The resulting anti-products are also noted for their resistance to isomerization, which is a significant advantage for their application in further synthetic steps. organic-chemistry.org

The following table summarizes the performance of different pyrrolidine-based catalysts in the anti-Mannich-type reaction between isobutyraldehyde (B47883) and an α-imino ester.

| Catalyst | anti/syn ratio | ee (%) of anti-product |

| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | >99:1 | >99 |

| (R)-3-pyrrolidinecarboxylic acid | 98:2 | 94 |

Data sourced from studies on enantioselective anti-Mannich-type reactions. organic-chemistry.orgacs.org

Importance of the 3-Acid Group on Pyrrolidine for Stereocontrol

The remarkable stereocontrol exerted by these pyrrolidine-based catalysts is not a mere coincidence but a direct consequence of their specific structural features. acs.org Extensive studies have pinpointed the carboxylic acid group at the 3-position of the pyrrolidine ring as the key player in both accelerating the reaction and dictating the stereochemical outcome. organic-chemistry.orgacs.org

The 3-acid group is believed to participate in an intramolecular proton transfer to the imine, a crucial step that facilitates the carbon-carbon bond formation. acs.org This directed protonation is instrumental in creating a highly organized transition state that favors the formation of the anti-product. The significance of this functional group is underscored by the observation that moving the carboxylic acid from the 2-position (as in proline) to the 3-position leads to a dramatic shift in the diastereoselectivity of the Mannich reaction, from predominantly syn to almost exclusively anti. researchgate.net

Furthermore, while the 3-acid group is the primary director of stereochemistry, other substituents on the pyrrolidine ring can offer cooperative effects. acs.org For example, the presence of a 5-methyl group in (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid works in concert with the 3-acid group to achieve nearly perfect anti-selectivity and enantioselectivity. acs.org In contrast, for reactions involving more sterically demanding ketones, the less substituted (R)-3-pyrrolidinecarboxylic acid proves to be a more efficient catalyst due to reduced steric hindrance. organic-chemistry.org

Other Catalytic Systems Incorporating Pyrrolidine Scaffolds

The catalytic prowess of the pyrrolidine framework extends beyond its direct role in organocatalysis. These versatile scaffolds can also be incorporated into more complex catalytic systems, further broadening their applicability in organic synthesis.

Lewis Acid Catalyzed Coupling Reactions

Recent research has explored the use of pyrrolidine derivatives in conjunction with Lewis acids to catalyze various coupling reactions. For instance, a method for the synthesis of 4-indolylquinoline bis-heterocycles has been developed that utilizes a Lewis acid, such as BF₃·OEt₂, to promote a Michael addition of indoles to enone-tethered imines, followed by an intramolecular Mannich-type reaction. acs.org While the pyrrolidine moiety is not the primary catalyst in this system, its structural motif is often found within the reacting partners, highlighting the importance of this heterocyclic core in the design of substrates for complex cascade reactions.

Synthesis of Complex Molecular Architectures and Natural Products

Scaffold Diversity and Structural Analogue Generation

The true synthetic utility of 1-Boc-pyrrolidine-3-carboxylic acid is often realized in the generation of diverse molecular scaffolds and structural analogues of known biologically active molecules. The carboxylic acid and the protected nitrogen provide orthogonal handles for chemical modification.

The 2-aryl-pyrrolidine motif is a significant structural feature in many biologically active compounds. While direct arylation at the 2-position of this compound can be challenging, derivatives of N-Boc-pyrrolidine are readily used to generate these structures.

A common strategy involves the deprotonation of N-Boc-pyrrolidine followed by reaction with an aryl electrophile. For instance, a stereoselective Pd-catalyzed C-H activation-arylation protocol has been used on amides derived from commercially available N-Boc-proline to introduce aryl groups. acs.org The synthesis of 2-substituted pyrrolidines can also be achieved from chloroimines derived from aromatic aldehydes and 3-chloropropylamine, followed by a chlorine-lithium exchange and intramolecular cyclization. organic-chemistry.org

The following table outlines a general transformation for the synthesis of 2-aryl-N-Boc-pyrrolidine analogues from a related starting material:

| Starting Material | Reagents | Product | Research Finding |

| Amide of N-Boc-D-proline | Aryl iodide, Pd-catalyst | 2-Aryl-pyrrolidine derivative | A stereoselective Pd-catalyzed C-H activation-arylation protocol can effectively introduce aryl groups onto the pyrrolidine (B122466) ring. acs.org |

| N-Boc-pyrrolidine | s-BuLi/sparteine, ZnCl2, Aryl-Br, Pd(OAc)2 | Enantioenriched 2-arylpyrrolidines | Asymmetric deprotonation followed by Negishi coupling provides a direct method to access enantioenriched 2-arylpyrrolidines. rsc.org |

These methods highlight the feasibility of creating libraries of 2-aryl-N-Boc-pyrrolidine analogues for structure-activity relationship (SAR) studies.

The introduction of an alkenyl group at the 2-position of the N-Boc-pyrrolidine scaffold provides another avenue for structural diversification. This can be achieved through various synthetic transformations.

While direct synthesis from this compound is not widely reported, related N-Boc protected pyrrolidine derivatives can be functionalized. For example, the synthesis of analogues with a C4-substituent has been achieved via a C-H activation-arylation strategy starting from methyl-Boc-D-pyroglutamate, which can be subsequently alkylated with allylbromide to introduce an alkenyl group. acs.org

A general approach to introduce an alkenyl group is through a Wittig-type reaction on a suitable carbonyl precursor. The carboxylic acid of this compound could be envisioned as a synthetic handle to be converted into a group that can then be transformed to introduce a 2-alkenyl substituent, although this is not a directly documented route in the provided search results.

The table below summarizes a potential synthetic step for introducing an alkenyl group, based on related chemistry:

| Precursor | Reagents | Intermediate | Research Finding |

| Methyl-Boc-D-pyroglutamate | LHMDS, Allylbromide | 2-allyl-pyrrolidine derivative | Deprotonation followed by alkylation with an alkenyl halide can introduce the desired functionality. acs.org |

The ability to generate both 2-aryl and 2-alkenyl-N-Boc-pyrrolidine derivatives underscores the importance of this scaffold in medicinal chemistry and drug discovery for creating diverse libraries of compounds for biological screening.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

The synthesis of pyrrolidine (B122466) derivatives, including 1-Boc-pyrrolidine-3-carboxylic acid, is a mature field, yet the pursuit of more efficient, cost-effective, and environmentally benign methods remains a key research driver. mdpi.com A significant portion of current research focuses on the stereoselective synthesis of substituted pyrrolidines, as the chirality of these molecules is often crucial for their biological activity. mdpi.com

One promising approach involves the development of organocatalytic enantioselective Michael addition reactions. For instance, researchers have successfully synthesized highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids using this method. rsc.org Another innovative strategy employs a C(sp3)-H activation methodology, which has proven to be a highly efficient and fully enantioselective route for creating complex pyrrolidine analogs. nih.gov This method allows for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. nih.gov

Future efforts in this area are likely to concentrate on:

Asymmetric Catalysis: Expanding the toolbox of chiral catalysts to achieve even higher levels of enantioselectivity in the synthesis of substituted pyrrolidine-3-carboxylic acid derivatives.

Flow Chemistry: Implementing continuous flow processes for the synthesis of these compounds, which can offer improved safety, scalability, and efficiency over traditional batch methods.

Biocatalysis: Utilizing enzymes to catalyze key synthetic steps, offering a green and highly selective alternative to conventional chemical catalysts.

Exploration of New Biological Targets and Therapeutic Areas

Derivatives of this compound are integral to the development of a wide range of pharmaceuticals. The pyrrolidine ring is a common structural motif in drugs targeting various conditions, including neurological disorders, cancer, and diabetes. mdpi.comchemimpex.com

A significant area of ongoing research is the design of novel antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), which are implicated in numerous neurological and psychiatric conditions. nih.gov Structure-activity relationship (SAR) studies on derivatives of 2,3-trans-3-carboxy-3-phenylproline, synthesized from this compound precursors, have led to the discovery of potent and selective NMDA receptor antagonists. nih.gov

Furthermore, the P2X7 receptor has emerged as a promising target for the molecular imaging and treatment of inflammation in the brain and other tissues. acs.org Researchers are synthesizing and evaluating novel triazole-based ligands derived from pyrrolidine scaffolds for use in positron emission tomography (PET) imaging of this receptor. acs.org

Future research will likely focus on:

Targeting Protein-Protein Interactions: Designing pyrrolidine-based molecules that can modulate challenging disease targets, such as protein-protein interactions.

Development of Covalent Inhibitors: Exploring the use of this compound as a scaffold for the design of targeted covalent inhibitors, which can offer enhanced potency and duration of action.

Expansion into New Therapeutic Areas: Investigating the potential of pyrrolidine derivatives in treating a broader range of diseases, including infectious diseases and metabolic disorders.

Advanced Applications in Chemical Biology and Material Science

The unique structural and chemical properties of this compound make it a valuable tool in chemical biology and a promising building block for advanced materials. chemimpex.com

In chemical biology, its applications include:

Peptide Synthesis: It serves as a crucial protected amino acid building block, enabling the controlled and efficient synthesis of peptides with specific structures and functions. chemimpex.com

Bioconjugation: The carboxylic acid functionality allows for its attachment to other biomolecules, facilitating the development of probes, diagnostics, and targeted therapeutics. chemimpex.com

Chiral Catalysis Research: Its inherent chirality makes it a valuable molecule for studying the mechanisms of asymmetric synthesis and developing new chiral catalysts. chemimpex.com

In the realm of material science, the rigid and well-defined structure of the pyrrolidine ring can be exploited to create novel polymers and materials with specific properties. Future research directions may include:

Development of Novel Polymers: Incorporating this compound and its derivatives into polymer backbones to create materials with enhanced thermal stability, specific recognition capabilities, or unique optical properties.

Self-Assembling Systems: Designing pyrrolidine-based molecules that can self-assemble into well-defined nanostructures for applications in drug delivery, sensing, and catalysis.

Functional Surfaces: Modifying surfaces with pyrrolidine derivatives to control their wetting, adhesive, or biocompatible properties.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-Boc-pyrrolidine-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves Boc protection of pyrrolidine-3-carboxylic acid. Key steps include:

- Boc Protection : React pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) using a catalyst like DMAP (4-dimethylaminopyridine) at 0–25°C for 6–24 hours .

- Workup : Neutralize the reaction with aqueous NaHCO₃, extract with DCM, and purify via recrystallization or column chromatography.

- Yield : Purity >95% is achievable, with molecular formula C₁₀H₁₇NO₄ and molecular weight 215.25 g/mol .

Critical Parameter : Monitor Boc group stability—avoid prolonged exposure to strong acids/bases during synthesis.

Basic: How to confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Key peaks include the Boc tert-butyl group (δ ~1.4 ppm, singlet) and pyrrolidine ring protons (δ 2.5–3.5 ppm). Carboxylic acid protons may appear as a broad peak (~12 ppm) .

- IR Spectroscopy : Confirm Boc C=O stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .

- HPLC-MS : Verify molecular ion peak at m/z 215.25 and retention time consistency with standards .

Advanced: How does this compound function as a chiral building block in peptide mimetics?

Methodological Answer:

The compound’s rigid pyrrolidine scaffold and Boc-protected amine enable:

- Stereoselective Coupling : Use DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to conjugate the carboxylic acid to amine-containing residues. Steric hindrance from the Boc group may require elevated temperatures (40–60°C) .

- Case Study : In β-turn mimetics, the 3-carboxylic acid group facilitates hydrogen bonding with adjacent residues, stabilizing secondary structures .

Data Insight : Enantiomeric purity (>99% ee) is critical; chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) can resolve stereoisomers .

Advanced: What challenges arise in enantioselective synthesis of this compound derivatives?

Methodological Answer:

Challenges include:

- Chiral Center Stability : The pyrrolidine ring’s 3-position is prone to racemization under basic conditions. Use low-temperature reactions (<0°C) and non-nucleophilic bases (e.g., DIPEA) to minimize epimerization .

- Resolution Strategies : Enzymatic resolution (e.g., lipase-catalyzed esterification) or chiral auxiliary approaches (e.g., Evans oxazolidinones) can improve enantioselectivity .

Example : (S)-1-Boc-3-pyrrolidinecarboxylic acid (CAS 120728-10-1) requires asymmetric hydrogenation of enamine precursors with Ru-BINAP catalysts for >90% ee .

Advanced: How to evaluate the stability of this compound under acidic/basic conditions?

Methodological Answer:

Design stability studies using:

- Acidic Conditions : Treat with TFA (20% in DCM) for 1–2 hours. Monitor Boc deprotection via TLC (disappearance of Boc spot) or LC-MS (mass shift from 215.25 to 131.12 g/mol) .

- Basic Conditions : Expose to NaOH (1M in MeOH/H₂O) at 25°C. Carboxylic acid groups remain intact, but prolonged exposure (>12 hours) may hydrolyze the pyrrolidine ring .

Key Finding : The Boc group is stable in pH 4–8 but rapidly cleaved in pH <2 .

Advanced: What analytical methods are optimal for monitoring this compound in complex reaction mixtures?

Methodological Answer:

- LC-MS/MS : Use a C18 column (e.g., Agilent ZORBAX) with 0.1% formic acid in acetonitrile/water. Quantify via MRM (Multiple Reaction Monitoring) transitions (e.g., m/z 215 → 131) .

- Chiral SFC (Supercritical Fluid Chromatography) : Resolve enantiomers using CO₂/2-propanol mobile phases and chiral stationary phases (e.g., Chiralcel OD-H) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.